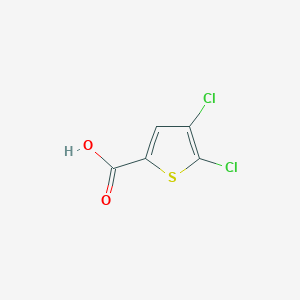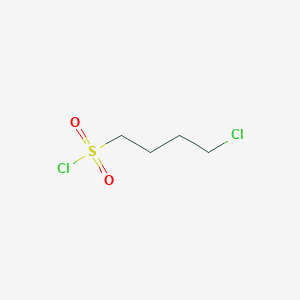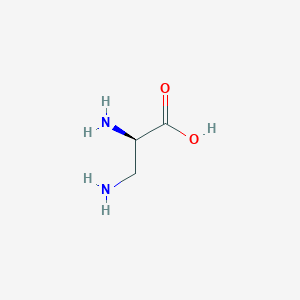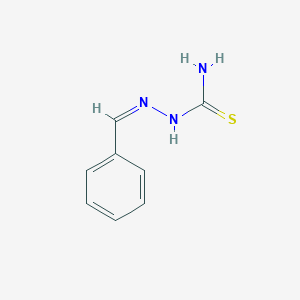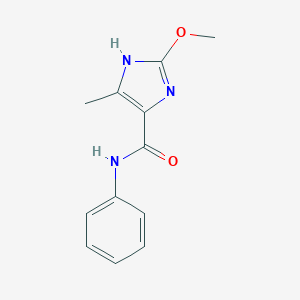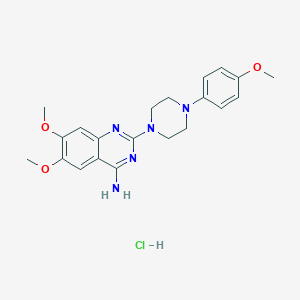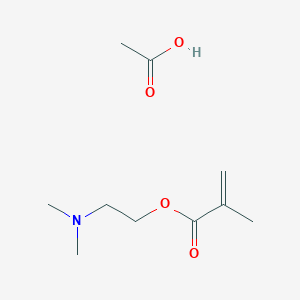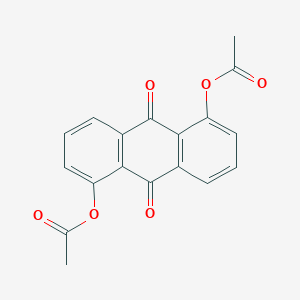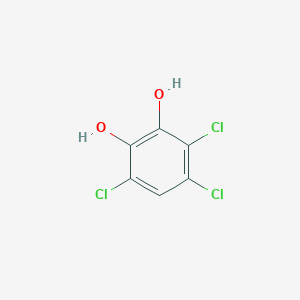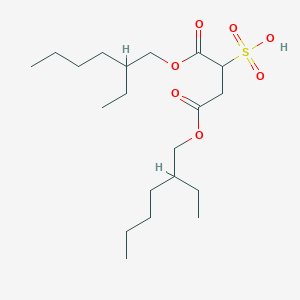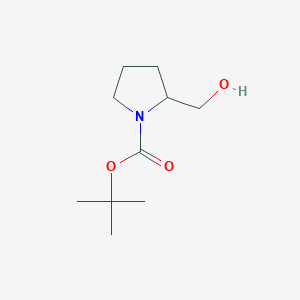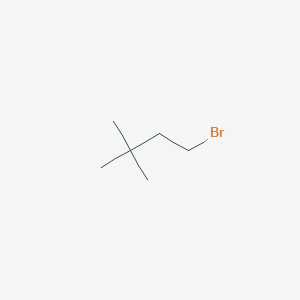![molecular formula C₃₁H₃₅ClN₂O₂RuS B154963 [(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene CAS No. 192139-90-5](/img/structure/B154963.png)
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is also known as (S,S)-N-(对甲苯磺酰)-1,2-二苯乙烷二胺(对异丙基苯)氯化钌(II) in Chinese . It has been used as a reactant in studies of thermal decomposition .
Chemical Reactions Analysis
This compound has been used in tandem hydroformylation and hydrogenation of terminal olefins .
Physical And Chemical Properties Analysis
The molar mass of this compound is 631.17 g/mol . It has a melting point of over 175°C . Unfortunately, other physical and chemical properties are not available in the search results.
Wissenschaftliche Forschungsanwendungen
-
Regioselectivity of the interaction of (1S,2S)-2-amino-1- (4-nitrophenyl)-1,3-propanediol with some symmetrical ketones :
- Application: The interaction of this compound with a series of symmetrical ketones has been studied. As a result, isomeric oxazolidines are formed in a ratio of 85:15 .
- Method: The oxazolidines were shown to decompose readily under the action of hydrazine .
- Results: The study resulted in the formation of isomeric oxazolidines in a specific ratio .
-
Electroreduction of (1S,2S)-2-amino-1- (4-nitrophenyl)-propane-1,3-diol derivatives :
- Application: Hydroxylamines electrogenerated from these derivatives are unstable in methanol–acetate buffer and practically stable in acetonitrile–aqueous acetate buffer .
- Method: This latter medium was used to carry out subsequent reactions in situ involving the triacetylated p-hydroxylaminophenylserinol and various reagents .
- Results: An azoxy compound was the major product isolated after reaction with maleic or phthalic anhydrides .
-
Synthesis and antimicrobial activity of urea derivatives of (1S,2S)-2-amino-1- (4-nitrophenyl)-1,3-propanediol :
- Application: A series of urea derivatives were synthesized from this compound and their antimicrobial activity was studied .
- Method: The compounds were synthesized and then tested against strains of Bacillus cereus, Staphylococcus aureus, and Streptococcus haemolyticus .
- Results: The compounds synthesized showed the greatest levels of activity against these strains .
-
Regioselectivity of the interaction of (1S,2S)-2-amino-1- (4-nitrophenyl)-1,3-propanediol with some symmetrical ketones :
- Application: The interaction of this compound with a series of symmetrical ketones has been studied. As a result, isomeric oxazolidines are formed in a ratio of 85:15 .
- Method: The oxazolidines were shown to decompose readily under the action of hydrazine .
- Results: The study resulted in the formation of isomeric oxazolidines in a specific ratio .
-
Synthesis and antimicrobial activity of urea derivatives of (1S,2S)-2-amino-1- (4-nitrophenyl)-1,3-propanediol :
- Application: A series of urea derivatives were synthesized from this compound and their antimicrobial activity was studied .
- Method: The compounds were synthesized and then tested against strains of Bacillus cereus, Staphylococcus aureus, and Streptococcus haemolyticus .
- Results: The compounds synthesized showed the greatest levels of activity against these strains .
-
Process for the preparation of 5- [ [ [ (2s)-2-amino-3- [4- (aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl] [ (1s)-1- (4-phenyl-1h-imidazol-2-yl)ethyl]amino]methyl-2-methoxybenzoic acid :
-
Regioselectivity of the interaction of (1S,2S)-2-amino-1- (4-nitrophenyl)-1,3-propanediol with some symmetrical ketones :
- Application: The interaction of this compound with a series of symmetrical ketones has been studied. As a result, isomeric oxazolidines are formed in a ratio of 85:15 .
- Method: The oxazolidines were shown to decompose readily under the action of hydrazine .
- Results: The study resulted in the formation of isomeric oxazolidines in a specific ratio .
-
Synthesis and antimicrobial activity of urea derivatives of (1S,2S)-2-amino-1- (4-nitrophenyl)-1,3-propanediol :
- Application: A series of urea derivatives were synthesized from this compound and their antimicrobial activity was studied .
- Method: The compounds were synthesized and then tested against strains of Bacillus cereus, Staphylococcus aureus, and Streptococcus haemolyticus .
- Results: The compounds synthesized showed the greatest levels of activity against these strains .
-
Process for the preparation of 5- [ [ [ (2s)-2-amino-3- [4- (aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl] [ (1s)-1- (4-phenyl-1h-imidazol-2-yl)ethyl]amino]methyl-2-methoxybenzoic acid :
Eigenschaften
CAS-Nummer |
192139-90-5 |
|---|---|
Produktname |
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
Molekularformel |
C₃₁H₃₅ClN₂O₂RuS |
Molekulargewicht |
636.2 g/mol |
IUPAC-Name |
[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m0.../s1 |
InChI-Schlüssel |
AZFNGPAYDKGCRB-XCPIVNJJSA-M |
Isomerische SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N.Cl[Ru+] |
SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+] |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+] |
Synonyme |
[RuCl(TsDPEN)(η-6-cymene)]; [((S,S)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido](chloro)(η6-p-cymene)ruthenium; , [S-(R*,R*)]-[N-[2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



